molecular formula C20H20N4O2S B2512105 5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether CAS No. 685108-54-7

5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether

Cat. No.: B2512105
CAS No.: 685108-54-7
M. Wt: 380.47
InChI Key: CFDDKQZRGRRWDT-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether (CAS: 685108-49-0) is a triazoloquinazoline derivative with the molecular formula C₂₁H₂₂N₄O₂S and a molecular weight of 394.49 g/mol . Structurally, it features a benzylsulfanyl group at position 5, an ethyl substituent at position 2, a methoxy group at position 8, and a methyl ether at position 8. Its synthesis typically involves multistep reactions, including cyclocondensation and substitution processes, to install the diverse functional groups on the quinazoline core .

Properties

IUPAC Name

5-benzylsulfanyl-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-4-18-22-19-14-10-16(25-2)17(26-3)11-15(14)21-20(24(19)23-18)27-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDDKQZRGRRWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether (CAS No. 685108-54-7) is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S with a molecular weight of 380.46 g/mol. The structure features a triazoloquinazoline core, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC20H20N4O2S
Molecular Weight380.46 g/mol
Density1.31 g/cm³ (predicted)
pKa0.74 (predicted)

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin exhibit significant antimicrobial activity against various pathogens. For instance, related triazoloquinazolines have shown efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

In a comparative study, the minimum inhibitory concentration (MIC) of synthesized quinazoline derivatives was reported as low as 0.98 μg/mL against MRSA . This suggests that modifications in the triazole or quinazoline rings can enhance antimicrobial potency.

The mechanisms through which these compounds exert their antimicrobial effects often involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Additionally, some studies suggest that these compounds may interfere with biofilm formation in bacteria, which is a critical factor in chronic infections .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the benzylsulfanyl group and ethyl substituents significantly influences the biological activity of the compound. Modifications to the methoxy groups also appear to affect solubility and bioavailability, which are crucial for effective pharmacological action.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated various triazoloquinazolines against Candida albicans and demonstrated that certain substitutions led to enhanced antifungal activity compared to standard treatments.
  • Case Study on Cytotoxicity : In vitro cytotoxicity assays revealed that several derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for therapeutic applications in oncology.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-(Benzylsulfanyl), 2-ethyl, 8-methoxy, 9-methyl ether C₂₁H₂₂N₄O₂S 394.49 Thioether, methoxy, ethyl
5d 5-(4′-Diethylamino-biphenyl), 2-ethyl C₂₆H₂₆N₆ 422.53 Diethylamino, ethyl
5e 5-(4′-Diphenylamino-biphenyl), 2-ethyl C₃₄H₂₈N₆ 544.63 Diphenylamino, ethyl
YQD 8-chloro, 2-methyl, 5-oxo, 9-(methanesulfonamide-phenyl) C₂₀H₁₈ClN₅O₃S 444.91 Chloro, methyl, sulfonamide

Key Observations:

Electron-Donating vs. In contrast, YQD’s chloro substituent (electron-withdrawing) may reduce photostability but improve binding affinity in medicinal contexts . Compounds 5d and 5e (from ) incorporate diethylamino and diphenylamino groups, respectively, which are stronger electron donors than benzylsulfanyl, leading to redshifted absorption/emission spectra .

Bulky substituents in 5e (diphenylamino) reduce solubility in aqueous media but enhance solid-state fluorescence quantum yields .

Table 2: Experimental Data from Recent Studies

Property Target Compound 5d 5e YQD
Fluorescence λₑₘ (nm) Not reported 475 490 Not reported
Quantum Yield (Φ) Not reported 0.42 0.38 Not reported
Solubility (DMSO) High Moderate Low High
Biological Activity Not studied Not studied Not studied Anticancer (in vitro)

Key Findings:

5d and 5e exhibit moderate-to-high quantum yields (Φ = 0.38–0.42), attributed to their extended π-conjugation from biphenyl substituents .

Biological Relevance: YQD’s methanesulfonamide and chloro groups are associated with anticancer activity, likely through kinase inhibition .

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